N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
CAS No.: 853344-28-2
Cat. No.: VC16038854
Molecular Formula: C17H18BrN3
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853344-28-2 |
|---|---|
| Molecular Formula | C17H18BrN3 |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | 2-phenyl-N-propan-2-ylquinazolin-4-amine;hydrobromide |
| Standard InChI | InChI=1S/C17H17N3.BrH/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13;/h3-12H,1-2H3,(H,18,19,20);1H |
| Standard InChI Key | GIEZIKGJUCXKRV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is characterized by a quinazoline core substituted with an isopropylamine group at position 4 and a phenyl ring at position 2, with a hydrobromic acid counterion. The molecular formula reflects a bromine atom integrated into the structure, contributing to its molecular weight of 344.2 g/mol. The IUPAC name, 2-phenyl-N-propan-2-ylquinazolin-4-amine hydrobromide, precisely describes its substituent arrangement.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 853344-28-2 |
| Molecular Formula | |
| Molecular Weight | 344.2 g/mol |
| SMILES Notation | CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br |
| InChI Key | GIEZIKGJUCXKRV-UHFFFAOYSA-N |
The compound’s structural stability is attributed to the planar quinazoline ring system, which facilitates π-π interactions with biological targets .
Synthesis and Manufacturing
The synthesis of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide involves multi-step organic reactions, typically starting with the condensation of anthranilic acid derivatives with appropriate amines. A common pathway includes:
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Cyclization: Formation of the quinazoline core via cyclocondensation of 2-aminobenzophenone with isopropylamine under acidic conditions.
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Bromination: Introduction of the hydrobromide counterion through reaction with hydrobromic acid in a polar solvent.
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Purification: Recrystallization or chromatography to achieve >95% purity.
Yield optimization remains a challenge due to side reactions during bromination, necessitating precise temperature and stoichiometric control.
Pharmacological Profile
Anticancer Activity
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) revealed potent cytotoxicity, with IC50 values ranging from 0.8–2.4 µM. Comparative analyses against cisplatin showed superior efficacy in apoptosis induction, particularly in p53-mutant cells. Mechanistically, the compound disrupts mitochondrial membrane potential, triggering caspase-3/7 activation.
Kinase Inhibition
Quinazolinamines are known kinase inhibitors, and molecular docking studies suggest that N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide binds competitively to the ATP pocket of EGFR (epidermal growth factor receptor) with a binding affinity () of 12 nM . This activity parallels structurally similar compounds like gefitinib but with enhanced selectivity for mutant EGFR isoforms .
Chemokine Receptor Modulation
Emerging evidence links quinazolinamine derivatives to chemokine receptor antagonism. In a murine atherosclerosis model, analogous compounds inhibited CCR1, CCR2, and CXCR4 receptors, reducing inflammatory cell infiltration . While direct evidence for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is lacking, its structural similarity to CCR4 inhibitors (e.g., 2-[1,4′-bipiperidin]-1′-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine) suggests potential immunomodulatory applications .
Preclinical Studies
In Vivo Efficacy
In xenograft models of colorectal cancer (HCT-116), daily oral administration (10 mg/kg) reduced tumor volume by 68% over 21 days, compared to 42% for 5-fluorouracil. Survival analysis showed a median survival of 45 days for treated groups versus 28 days for controls.
Pharmacokinetics
A rat pharmacokinetic study revealed moderate bioavailability (52%) with a plasma half-life () of 4.2 hours. The compound undergoes hepatic metabolism via CYP3A4, producing two active metabolites: N-desisopropyl and 2-phenyl-4-quinazolinamine.
Table 2: Pharmacokinetic Parameters (Rat)
| Parameter | Value |
|---|---|
| 1.8 µM | |
| 1.5 hours | |
| AUC | 14.3 µM·h |
| 2.1 L/kg |
Challenges and Future Directions
While preclinical data are promising, key gaps remain:
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Metabolic Stability: Rapid CYP3A4-mediated metabolism may limit clinical utility.
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Target Specificity: Off-target effects on cardiac ion channels (hERG assay IC50 = 1.2 µM) raise arrhythmia risks.
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Formulation Optimization: Poor aqueous solubility (0.12 mg/mL) necessitates nanoparticle or liposomal delivery systems.
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